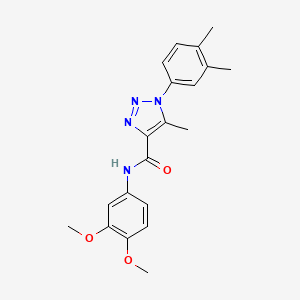

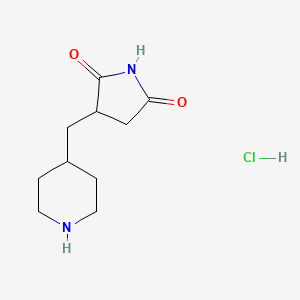

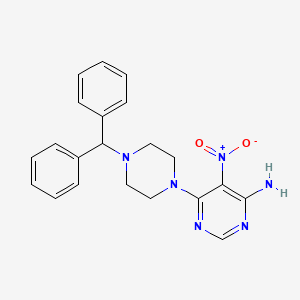

![molecular formula C22H18N2O3S B2728153 Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate CAS No. 443122-46-1](/img/structure/B2728153.png)

Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds can be derived from their spectral information .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Enaminones, which are used in the synthesis of thiophene derivatives, can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research has demonstrated the synthesis of various derivatives of benzo[b]thiophen, which exhibit preliminary pharmacological activities. For instance, Chapman et al. (1971) explored the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into different derivatives, highlighting the potential for developing substances with varied biological effects Chapman, Clarke, Gore, & Sharma, 1971.

Antimicrobial and Antioxidant Activities

The synthesis of lignan conjugates and their evaluation for antimicrobial and antioxidant activities represent another application. Raghavendra et al. (2016) synthesized compounds showing significant antibacterial and antifungal properties, as well as notable antioxidant potential, indicating the relevance of thiophene derivatives in developing new antimicrobial and antioxidant agents Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016.

Application as Disperse Dyes

The versatility of thiophene derivatives extends to their application in the textile industry as disperse dyes. Sabnis and Rangnekar (1989) synthesized azo dyes from thiophene derivatives, showcasing their good coloration and fastness properties on polyester, underscoring their utility in dye synthesis Sabnis & Rangnekar, 1989.

Anti-Rheumatic Potential

The anti-rheumatic potential of specific thiophene derivatives has been investigated, with studies revealing significant antioxidant, analgesic, and anti-rheumatic effects. Sherif and Hosny (2014) synthesized compounds that showed promising results in an in vivo collagen-adjuvant arthritis model in rats Sherif & Hosny, 2014.

Antitumor Evaluation

The antitumor potential of thiophene derivatives has also been explored. Shams et al. (2010) synthesized heterocyclic compounds derived from thiophene, which demonstrated high inhibitory effects against various human cancer cell lines in vitro, highlighting their potential as antitumor agents Shams, Mohareb, Helal, & Mahmoud, 2010.

Mechanism of Action

Safety and Hazards

Future Directions

Thiophene and its derivatives continue to be an area of interest for researchers due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-3-27-22(26)19-14(2)18(13-23)21(28-19)24-20(25)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRFDSOMEFEKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

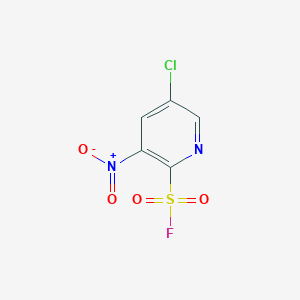

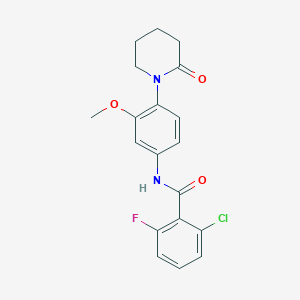

![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)

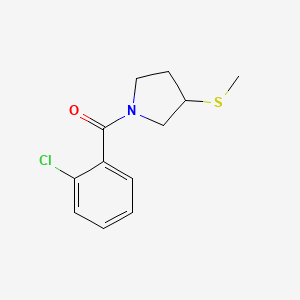

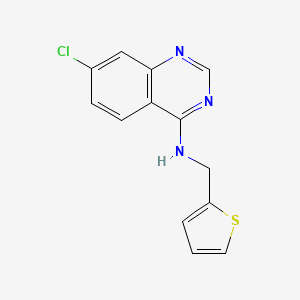

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

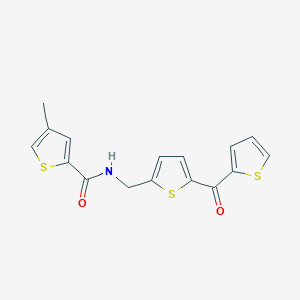

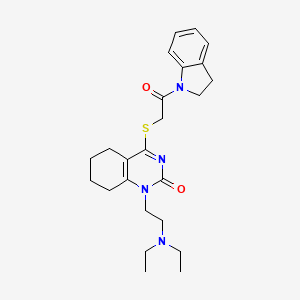

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)